molecular formula C21H18N2O3 B15107257 (2E)-3-(1,3-benzodioxol-5-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one

(2E)-3-(1,3-benzodioxol-5-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one

Cat. No.: B15107257
M. Wt: 346.4 g/mol
InChI Key: SLZZMFJXBGOTPB-SOFGYWHQSA-N
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Description

(2E)-3-(1,3-benzodioxol-5-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one: is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a tetrahydropyridoindole moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Synthesis of the Tetrahydropyridoindole Moiety: This can be achieved through the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Coupling Reaction: The final step involves the coupling of the benzodioxole ring with the tetrahydropyridoindole moiety through a condensation reaction, often facilitated by a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Introduction of halogen, nitro, or alkyl groups on the benzodioxole ring.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(1,3-benzodioxol-5-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological studies due to its potential as a bioactive molecule. It has been investigated for its interactions with various biological targets, including enzymes and receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Preliminary studies suggest that it may possess anti-inflammatory, antioxidant, and anticancer properties, although further research is needed to fully understand its pharmacological profile.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets within cells. The compound is believed to modulate various signaling pathways, including:

    Enzyme Inhibition: It may inhibit certain enzymes involved in oxidative stress and inflammation.

    Receptor Binding: The compound can bind to specific receptors, altering cellular responses and signaling cascades.

    Gene Expression: It may influence the expression of genes related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its dual-ring structure, which imparts unique chemical and biological properties. This dual-ring system allows for diverse chemical modifications and interactions with a wide range of biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)prop-2-en-1-one

InChI

InChI=1S/C21H18N2O3/c24-21(8-6-14-5-7-19-20(11-14)26-13-25-19)23-10-9-18-16(12-23)15-3-1-2-4-17(15)22-18/h1-8,11,22H,9-10,12-13H2/b8-6+

InChI Key

SLZZMFJXBGOTPB-SOFGYWHQSA-N

Isomeric SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)/C=C/C4=CC5=C(C=C4)OCO5

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C=CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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